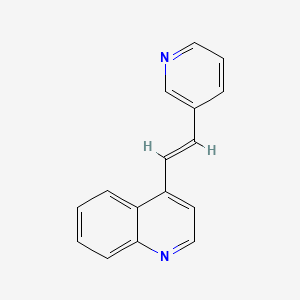

4-(2-(3-Pyridinyl)vinyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

1586-50-1 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

4-[(E)-2-pyridin-3-ylethenyl]quinoline |

InChI |

InChI=1S/C16H12N2/c1-2-6-16-15(5-1)14(9-11-18-16)8-7-13-4-3-10-17-12-13/h1-12H/b8-7+ |

InChI Key |

YWFGPIWOFHMULO-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Solid Support-Assisted Synthesis

Research indicates that using solid supports such as neutral alumina and K10 clay enhances the efficiency of synthesizing vinyl quinolines. The solid supports facilitate faster reactions and higher yields compared to traditional methods.

Methodology : The process typically involves:

- Impregnating the starting materials onto a solid support.

- Subjecting the mixture to microwave irradiation.

- Monitoring the reaction progress via thin-layer chromatography (TLC).

Results : Studies have shown that this method can significantly reduce synthesis time and increase product yield. For example, the synthesis of chloro-4-alkyl-3-vinyl quinolines yielded improved results when using solid supports compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates.

Procedure : The typical procedure involves:

- Mixing reactants (such as 2-aminoacetophenone derivatives) with phosphorous oxychloride.

- Heating the mixture in a microwave oven at controlled power settings.

- Cooling and extracting the product post-reaction.

Yield Analysis : Microwave-assisted methods have demonstrated yields exceeding 80% for various vinyl quinoline derivatives. For instance, one study reported a yield of 85% for a specific chloro-3-vinyl quinoline using this method.

Chemical Reactions Analysis

Reaction Mechanisms and Substituent Effects

The electronic and steric effects of substituents significantly influence reaction rates and outcomes.

Substituent Effects on Reaction Kinetics

| Substituent Position | Electron Effect | Impact on Reaction Rate |

|---|---|---|

| R1 (Aniline) | Electron-withdrawing (e.g., NO₂) | Minimal effect |

| R2 (Aldehyde) | Electron-donating (e.g., OMe) | Increases rate |

| R3 (Aldehyde) | Electron-withdrawing (e.g., NO₂) | Slightly reduces rate |

Data derived from kinetic studies using o-benzoquinone as a model oxidant .

Radical Involvement

Experiments with TEMPO (a radical scavenger) revealed a 93% reduction in product yield, confirming a radical-mediated pathway in the oxidative cyclization step .

Three-Component Doebner Hydrogen-Transfer Reaction

This method synthesizes quinoline-4-carboxylic acids, which can serve as precursors for functionalized quinolines.

Reaction Components

-

Aniline (electron-deficient or donating substituents).

-

Benzaldehyde (or derivatives like benzaldehyde dimethyl acetal).

-

Pyruvic acid (or methyl pyruvate for ester derivatives).

Key Features

-

Catalyst : BF₃·THF (or BF₃·Et₂O).

-

Mechanism :

Functional Group Compatibility

| Functional Group | Example | Yield |

|---|---|---|

| Electron-withdrawing groups | Chloro, nitro | 70–85% |

| Electron-donating groups | Methoxy, hydroxyl | 50–75% |

| Halogens | Fluorine, bromine | 60–80% |

| Protecting groups | MOM (methoxy methyl) | Moderate yields |

Reactions with Sulfenyl Chlorides

The compound can participate in electrophilic annulation reactions with 8-quinolinesulfenyl chloride.

Reaction Pathway

-

Anti-Markovnikov Addition : Sulfur adds to the β-carbon of the vinyl group.

-

Markovnikov Addition : Observed with N-vinyl pyrrolidin-2-one and 1-vinylimidazole, stabilized by nitrogen atoms .

Stereochemical Outcomes

| Substrate | Direction | Outcome |

|---|---|---|

| Terminal alkenes | Anti-Markovnikov | Linear intermediates |

| N-vinyl heterocycles | Markovnikov | Stabilized carbocation intermediates |

Research Implications

The diverse reactivity of 4-(2-(3-pyridinyl)vinyl)quinoline highlights its utility in:

-

Medicinal Chemistry : As a scaffold for antimalarial, anticancer, and antimicrobial agents .

-

Catalytic Studies : Exploring radical-mediated pathways and substituent effects .

-

Green Chemistry : Microwave-assisted and solvent-free protocols .

This compound serves as a versatile template for advancing synthetic methodologies and drug discovery efforts.

Scientific Research Applications

Chemical Properties and Structure

4-(2-(3-Pyridinyl)vinyl)quinoline is characterized by a quinoline backbone substituted with a pyridine group. Its structure can be represented as follows:

- Chemical Formula : C15H12N2

- Molecular Weight : 224.27 g/mol

Biological Activities

The compound has been investigated for several biological activities, including:

- Anticancer Activity : Recent studies have shown that derivatives of quinoline, including this compound, exhibit significant anticancer properties. For example, a study highlighted the synthesis of quinoline derivatives that demonstrated cytotoxicity against various cancer cell lines through molecular docking and in vitro assays .

- Antimicrobial Properties : Quinoline derivatives have been noted for their antibacterial and antifungal activities. The presence of the pyridine moiety enhances the interaction with microbial targets, making these compounds effective against resistant strains .

- Antimalarial Activity : The compound's structural similarity to known antimalarial agents suggests potential efficacy against malaria parasites. Quinoline derivatives have historically been used in antimalarial therapies, indicating a promising avenue for further research .

Study 1: Anticancer Activity

A comprehensive study focused on the synthesis and evaluation of new quinoline derivatives, including this compound, revealed that these compounds could inhibit cancer cell proliferation effectively. The study employed various assays to determine cytotoxicity levels across different cancer types, emphasizing the compound's potential as a lead in anticancer drug development.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Quinoline Derivative A | 10 | HeLa (Cervical Cancer) |

| Quinoline Derivative B | 20 | A549 (Lung Cancer) |

Study 2: Antimicrobial Efficacy

In another research effort, derivatives of this compound were tested against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Synthetic Approaches

Several synthetic methods have been developed to produce this compound efficiently:

Mechanism of Action

The mechanism of action of 4-(2-(3-Pyridinyl)vinyl)quinoline involves its interaction with various molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to cell death . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-(2-(3-Pyridinyl)vinyl)quinoline with key analogs:

Electronic and Optical Properties

- Conjugation Effects: The vinyl bridge in this compound enhances π-conjugation, improving charge transfer efficiency compared to non-conjugated analogs like 2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline .

- Electron-Withdrawing Groups: 4-(p-Nitrostyryl)quinoline exhibits a redshifted absorption spectrum due to the nitro group’s electron-withdrawing nature, contrasting with the electron-neutral 3-pyridinyl group in the target compound .

Key Research Findings

- Thermal Stability: Quinoline derivatives with alkyl chains (e.g., octyl or decyl in Q4–Q5) exhibit higher thermal stability than vinyl-linked analogs, critical for device longevity .

- Polymorphism Effects: Substitutions at nitrogen atoms (e.g., piperidinyl vs. pyrrolidinyl) significantly alter electrochemical properties, as seen in 2-(4-ethylphenyl)-4-(1-piperidinyl)quinoline .

Biological Activity

4-(2-(3-Pyridinyl)vinyl)quinoline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core with a vinyl group and a pyridine moiety, which contributes to its unique properties and therapeutic potential.

Structural Characteristics

The structure of this compound can be described as follows:

- Quinoline Core : A bicyclic compound consisting of a benzene ring fused to a pyridine ring.

- Substituents : A vinyl group at the 2-position and a pyridinyl group at the 3-position.

This specific arrangement is believed to enhance its interaction with biological targets, leading to various pharmacological effects.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been shown to be effective against several fungal pathogens, including:

- Candida albicans

- Cryptococcus neoformans

These activities are attributed to the compound's ability to inhibit fungal growth through interactions with enzymes or receptors involved in fungal metabolism. The structure-activity relationship (SAR) studies suggest that the vinyl and pyridinyl substitutions play crucial roles in enhancing its antifungal efficacy compared to other quinoline derivatives .

Antimicrobial Activity

In addition to antifungal properties, related compounds have demonstrated antimicrobial activities against various bacterial species. For instance, derivatives with similar structural features have been tested for their effectiveness against:

- Escherichia coli

- Bacillus subtilis

These studies highlight the broad spectrum of biological activity associated with quinoline derivatives, suggesting potential applications in treating infections caused by resistant strains .

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies indicate that the compound may interact with specific biological targets, such as:

- Enzymes involved in fungal cell wall synthesis

- Receptors related to cellular signaling pathways

Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, contributing valuable insights into their potential uses:

- Antifungal Efficacy Study : A study demonstrated that related quinoline compounds effectively inhibited the growth of Candida albicans in vitro, suggesting that structural modifications could enhance potency .

- Antimicrobial Activity Assessment : Another research effort evaluated various substituted quinolines against mycobacterial species, revealing promising results for certain derivatives in inhibiting Mycobacterium tuberculosis .

- Structure-Activity Relationship Analysis : A detailed SAR analysis indicated that specific substitutions on the quinoline ring significantly impacted biological activity, providing guidance for future drug design efforts .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Pyridin-4-yl)quinoline | Pyridine at position 2 of quinoline | Strong antifungal activity against Candida species |

| 6-Ethyl-2-(pyridin-2-yl)quinoline | Ethyl substitution at position 6 | Effective against Cryptococcus neoformans |

| 8-Aminoquinoline | Amino group at position 8 | Known for antimalarial properties |

This comparative analysis underscores the significance of structural variations in influencing biological activity among quinoline derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-(3-Pyridinyl)vinyl)quinoline, and what are their advantages/limitations?

Methodological Answer: The synthesis of this compound derivatives typically employs:

- Modified Doebner Reaction : A three-component reaction involving arylamines, aldehydes, and pyruvic acid. Catalysts like V2O5/Fe3O4 in aqueous conditions improve yields (51–78%) and reduce side reactions .

- Vinylquinoline Precursors : 2-Chloro-3-vinylquinolines can undergo cyclization or coupling reactions with pyridinyl groups. For example, palladium-catalyzed cross-coupling with 3-pyridinylboronic acids enables selective functionalization .

Advantages : The Doebner reaction is scalable and eco-friendly (water solvent). Vinyl precursor methods offer regioselectivity.

Limitations : Doebner reactions may require harsh acids, complicating purification. Cross-coupling methods demand inert conditions and expensive catalysts.

Q. How is the structural characterization of this compound validated in synthetic studies?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm vinyl (δ 6.5–7.5 ppm, coupling constants J = 12–16 Hz) and quinoline-pyridinyl connectivity. <sup>19</sup>F NMR is critical for fluorinated analogs .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., m/z 299.12 for C19H15N2).

- X-ray Crystallography : Resolves π-stacking interactions between quinoline and pyridinyl moieties (centroid distances: 3.4–3.8 Å) .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer:

- Neuroprotective Agents : 2-Arylethenylquinolines inhibit acetylcholinesterase (IC50: 0.2–5 µM) and β-amyloid aggregation in Alzheimer’s models .

- Antimicrobial Activity : Quinoline-chalcone hybrids show MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .

- Anticancer Potential : Fluorinated analogs (e.g., 4-CF3 derivatives) induce apoptosis in HeLa cells (IC50: 10–50 µM) by topoisomerase inhibition .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., V2O5/Fe3O4) to reduce reaction time (4–6 hrs vs. 24 hrs) and improve atom economy .

- Microwave Assistance : Microwave irradiation (100–150°C, 20–30 min) enhances coupling efficiency (yields >85%) in Suzuki-Miyaura reactions .

- Solvent Engineering : Use ionic liquids (e.g., [BMIM]BF4) to stabilize intermediates and reduce byproducts .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Compare IC50 values under identical conditions (e.g., pH, serum concentration). For example, acetylcholinesterase inhibition varies 10-fold between pH 7.4 and 8.0 .

- Metabolic Stability Testing : Use liver microsomes to assess compound half-life (t1/2). Poor stability (e.g., t1/2 < 30 min) may explain discrepancies between in vitro and in vivo efficacy .

- Structural Confirmation : Re-evaluate stereochemistry (e.g., E/Z isomerism in vinyl groups) via NOESY NMR, as isomers may exhibit divergent activity .

Q. What strategies are effective in designing this compound-based probes for imaging or targeting?

Methodological Answer:

- Radiolabeling : Incorporate <sup>11</sup>C or <sup>18</sup>F via prosthetic groups (e.g., 2-[<sup>18</sup>F]fluoroethyltosylate) for PET imaging. Example: [<sup>11</sup>C]MP-10 targets PDE10A in rodent brains .

- Fluorescent Tagging : Attach pyrene or BODIPY fluorophores to the quinoline core for live-cell tracking. Monitor λem shifts (Δλ > 50 nm) upon target binding .

- Biotinylation : Introduce biotin-avidin linkers for pull-down assays. Validate binding via SPR (KD: 10–100 nM) .

Q. How can computational methods guide the structural modification of this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding poses with targets like acetylcholinesterase (PDB: 1ACJ). Prioritize modifications enhancing π-π interactions (e.g., CF3 substitution) .

- QSAR Modeling : Build 2D-QSAR models with descriptors like logP and polar surface area. For example, logP > 3.5 correlates with blood-brain barrier penetration .

- DFT Calculations : Optimize vinyl group geometry (E vs. Z) at the B3LYP/6-31G* level. E-isomers typically exhibit lower energy (ΔG ≈ 2–5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.